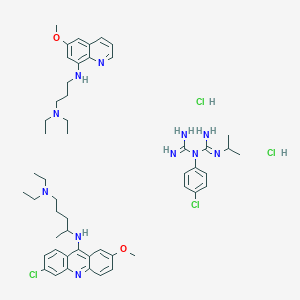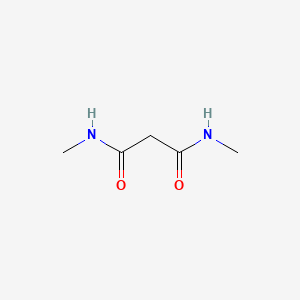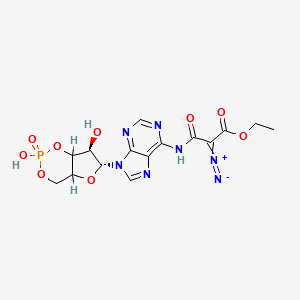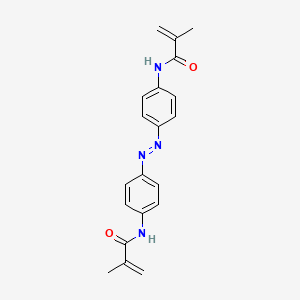
4,4'-Di(methacryloylamino)azobenzene
説明
4,4'-Di(methacryloylamino)azobenzene (DMAB) is a synthetic compound that belongs to the class of azobenzene derivatives. It is widely used in scientific research due to its unique photo-responsive properties. DMAB is a photochromic molecule that can undergo reversible trans-cis isomerization upon exposure to light. This property makes it an ideal candidate for various applications, including photo-controlled drug delivery systems, optical data storage, and molecular switches.
科学的研究の応用
Photo-responsive Hydrogels for Controlled Release : These hydrogels include photoreactive azobenzene groups and show a change in dimensions upon UV irradiation, affecting the release of solutes from the hydrogels. The presence of 4,4'-Di(methacryloylamino)azobenzene as a crosslinker in these hydrogels is significant (Tomer & Florence, 1993).
Site-specific Oral Drug Delivery : Copolymers of acrylic acid and butyl acrylate crosslinked with 4,4'-Di(methacryloylamino)azobenzene have been synthesized for targeted oral drug delivery, demonstrating distinct swelling and acido-basic properties (Přádný & Kopeček, 1990).
Biodegradable Hydrogels for Colon-targeted Drug Delivery : Hydrogels containing 4,4'-Di(methacryloylamino)azobenzene are enzymatically degradable by microbial azoreductases in the colon, making them suitable for site-specific drug delivery to the colon (Brøndsted & Kopeček, 1991).
Hydrophobically Modified Hydrogels for Drug Delivery : These hydrogels have been synthesized for drug delivery applications, with a focus on their swelling properties and biodegradability by cecal bacteria in the colon (Yin, Yang, & Xu, 2002).
Optically Active Polymers with Photochromic Properties : Polymers containing 4,4'-Di(methacryloylamino)azobenzene exhibit photochromic behavior and photoresponsive properties, useful in optical applications (Carlini et al., 2000).
Photochemical and Thermal Isomerizations in Polymers : These applications include the study of photoisomerization in azobenzene-containing amphiphilic diblock copolymers, which have implications in various material science fields (Sin et al., 2005).
Microgel-based Optical Materials : Microgels crosslinked with 4,4'-Di(acrylamido)-azobenzene exhibit switchable optical properties upon exposure to UV irradiation, indicating potential applications in controlled drug delivery and optical devices (Zhang et al., 2014).
Colon-specific Azo Polymers for Drug Delivery : Azo polymers containing bis(methacryloylamino)azobenzene have been studied for their potential in colon-specific drug delivery systems, with a focus on degradation by intestinal bacteria (Mooter, Samyn, & Kinget, 1992).
将来の方向性
特性
IUPAC Name |
2-methyl-N-[4-[[4-(2-methylprop-2-enoylamino)phenyl]diazenyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)19(25)21-15-5-9-17(10-6-15)23-24-18-11-7-16(8-12-18)22-20(26)14(3)4/h5-12H,1,3H2,2,4H3,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOUJMDIVOIJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Di(methacryloylamino)azobenzene | |
CAS RN |
76961-11-0 | |
| Record name | 4,4'-Di(methacryloylamino)azobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076961110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



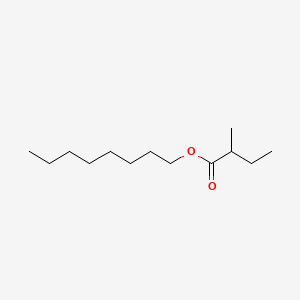
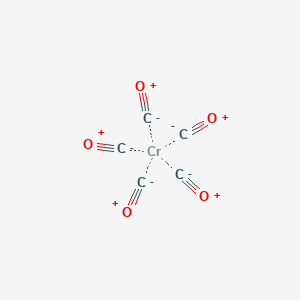
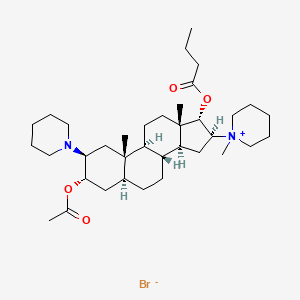
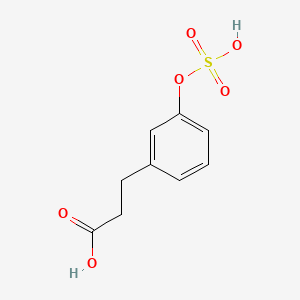
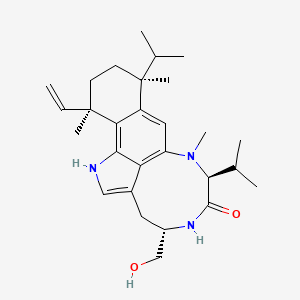
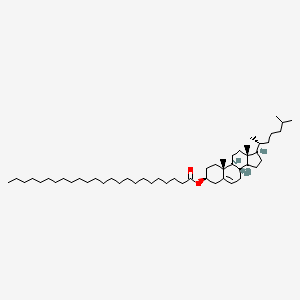
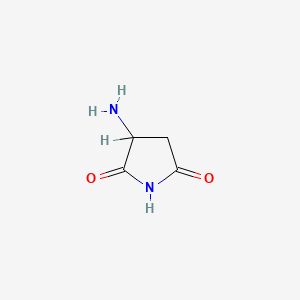
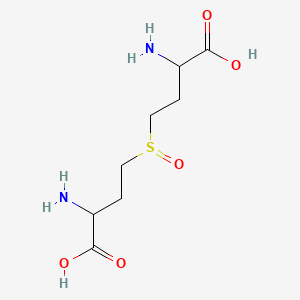
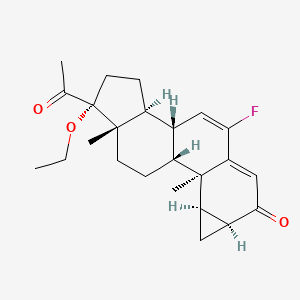
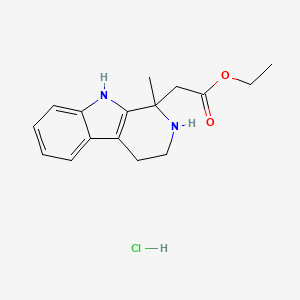
![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)
